Dihydrosomatostatin

Description

Dihydrosomatostatin is a reduced form of somatostatin, a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones. It is a synthetic analog of somatostatin, which is naturally occurring in the human body and plays a crucial role in various physiological processes, including the inhibition of growth hormone release, insulin, and glucagon secretion .

Properties

IUPAC Name |

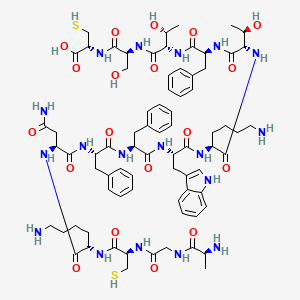

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJDVNOOYSANGI-ATOGVRKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H106N18O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193961 | |

| Record name | Dihydrosomatostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1639.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40958-31-4 | |

| Record name | Dihydrosomatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040958314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosomatostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrosomatostatin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions . The peptide chain is elongated step-by-step, and the final product is cleaved from the resin using trifluoroacetic acid, which also removes the side-chain protecting groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydrosomatostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to somatostatin using potassium ferricyanide .

Common Reagents and Conditions

Oxidation: Potassium ferricyanide is used to oxidize this compound to somatostatin.

Reduction: Reducing agents like sodium borohydride can be used to reduce somatostatin to this compound.

Substitution: Various amino acid substitutions can be made during the synthesis process to create analogs of this compound.

Major Products Formed

The major product formed from the oxidation of this compound is somatostatin. Other products depend on the specific substitutions made during synthesis .

Scientific Research Applications

Dihydrosomatostatin (DHS) is a peptide compound derived from somatostatin, a hormone that plays a crucial role in regulating various physiological processes, including growth hormone release, insulin secretion, and gastrointestinal function. This article explores the applications of this compound in scientific research, particularly in the fields of endocrinology, oncology, and neurobiology.

Endocrinology

Hormonal Regulation

this compound has been investigated for its ability to modulate hormone secretion. Studies have shown that DHS can inhibit the release of growth hormone from the pituitary gland, similar to somatostatin but potentially with greater efficacy due to its enhanced stability. This property makes it a candidate for treating conditions associated with excessive growth hormone levels, such as acromegaly.

Table 1: Effects of this compound on Hormone Secretion

| Hormone | Effect of DHS | Reference |

|---|---|---|

| Growth Hormone | Inhibition | |

| Insulin | Modulation | |

| Glucagon | Inhibition |

Oncology

Cancer Treatment

Research indicates that this compound may have applications in cancer therapy. Its ability to inhibit cell proliferation and induce apoptosis in certain cancer cell lines has been documented. For instance, studies have demonstrated that DHS can reduce tumor growth in models of pancreatic cancer by modulating signaling pathways involved in cell survival and proliferation.

Case Study: Pancreatic Cancer

A study conducted on pancreatic cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that DHS could be developed as a therapeutic agent for pancreatic cancer.

Neurobiology

Neuroprotective Effects

this compound has shown promise in neuroprotective applications. Research indicates that it may protect neurons from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Table 2: Neuroprotective Effects of this compound

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Alzheimer's Disease | Inhibition of amyloid plaque formation | |

| Parkinson's Disease | Protection against dopaminergic neuron loss |

Metabolic Disorders

Diabetes Management

this compound's role in insulin modulation positions it as a potential candidate for managing diabetes. Studies have indicated that DHS can improve insulin sensitivity and reduce hyperglycemia in animal models, suggesting its utility in treating Type 2 diabetes.

Mechanism of Action

Dihydrosomatostatin exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. Upon binding, it inhibits adenylyl cyclase, reducing cyclic AMP levels and calcium ion influx. This leads to the inhibition of hormone secretion and other cellular processes . The primary molecular targets are the somatostatin receptors, which are widely distributed in the brain, gastrointestinal tract, and other tissues .

Comparison with Similar Compounds

Similar Compounds

Somatostatin: The natural form of the hormone, which has similar inhibitory effects on hormone secretion.

Octreotide: A long-acting analog of somatostatin used clinically to treat acromegaly and gastroenteropancreatic endocrine tumors.

Lanreotide: Another somatostatin analog used for similar therapeutic purposes.

Uniqueness

Dihydrosomatostatin is unique due to its reduced form, which may offer different pharmacokinetic properties and receptor binding affinities compared to somatostatin and its other analogs . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Dihydrosomatostatin (H2somatostatin) is a peptide analog of somatostatin, a hormone known for its inhibitory effects on various endocrine functions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potency in inhibiting hormone release, and its comparative efficacy with somatostatin.

This compound operates primarily through its interaction with somatostatin receptors (SSTRs), which are G-protein coupled receptors found in various tissues, including the pancreas and gastrointestinal tract. The binding of this compound to these receptors leads to a reduction in the secretion of several hormones, such as insulin and glucagon.

Key Findings:

- This compound has been shown to inhibit insulin and glucagon release induced by arginine in rat models. The ID50 values for H2somatostatin were found to be 14 ± 6 μg/100 g body weight for insulin and 6 ± 10 μg/100 g body weight for glucagon, indicating its significant potency in regulating these hormonal responses .

- In vitro studies demonstrated that this compound effectively abolished the biphasic response of gastrin release stimulated by arginine without affecting basal gastrin levels . This suggests a targeted action on stimulated hormone release rather than a general suppression.

Comparative Potency

When comparing this compound to somatostatin, studies indicate that both compounds exhibit equipotent effects in inhibiting insulin and glucagon secretion. However, certain analogs of somatostatin, such as [D-Trp^8]-somatostatin, have been reported to be significantly more potent than both this compound and somatostatin itself .

| Compound | ID50 Insulin (μg/100 g BW) | ID50 Glucagon (μg/100 g BW) |

|---|---|---|

| This compound | 14 ± 6 | 6 ± 10 |

| Somatostatin | 18 ± 10 | Not specified |

| [D-Trp^8]-somatostatin | 6-8 times more potent | Not specified |

Case Studies

- Inhibition of Gastrin Release : A study using perifused rat stomach antrum pieces revealed that this compound at a concentration of effectively inhibited gastrin release induced by arginine stimulation. This highlights the potential therapeutic applications of this compound in conditions characterized by excessive gastrin secretion, such as Zollinger-Ellison syndrome .

- Insulin and Glucagon Secretion : Another investigation demonstrated that both somatostatin and this compound similarly inhibited insulin and glucagon release in response to glucose and arginine stimuli. The findings suggest that this compound could be utilized in managing hyperglycemic conditions by modulating pancreatic hormone secretion .

Research Findings

Recent research has emphasized the relevance of this compound not only in endocrinology but also in potential therapeutic contexts. Its ability to modulate hormone levels effectively positions it as a candidate for further exploration in diabetes management and gastrointestinal disorders.

: this compound exhibits significant biological activity through its inhibition of hormone release, particularly insulin and glucagon. Its equipotency with somatostatin enhances its relevance in clinical applications targeting endocrine dysregulation. Further studies are warranted to explore its potential therapeutic roles and mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.